N-benzyl-3,5-dichloro-N-methylaniline
Description
N-Benzyl-3,5-dichloro-N-methylaniline is a substituted aniline derivative characterized by a benzyl group and a methyl group attached to the nitrogen atom, along with chlorine substituents at the 3 and 5 positions of the aromatic ring. The chlorine atoms act as electron-withdrawing groups, influencing reactivity in electrophilic substitution and cross-coupling reactions, while the benzyl group may enhance solubility in organic solvents or serve as a protective moiety during multi-step syntheses .
Properties
Molecular Formula |
C14H13Cl2N |
|---|---|
Molecular Weight |
266.2 g/mol |
IUPAC Name |
N-benzyl-3,5-dichloro-N-methylaniline |
InChI |
InChI=1S/C14H13Cl2N/c1-17(10-11-5-3-2-4-6-11)14-8-12(15)7-13(16)9-14/h2-9H,10H2,1H3 |
InChI Key |
MGQKRMYVKWJJEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2,5-Dichloro-N-methylaniline Hydrochloride
- Structure : Chlorine at 2 and 5 positions; lacks a benzyl group.
- Applications : Widely used as a key intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic ring, which facilitates nucleophilic aromatic substitution .
- Key Difference: The absence of a benzyl group reduces steric hindrance but may limit solubility in non-polar solvents compared to the benzyl-substituted analog.
N-Benzyl-3,5-dimethoxyaniline
- Structure : Methoxy groups (electron-donating) at 3 and 5 positions.
- Reactivity: Participates in annulation reactions with quinones to yield carbazoles, achieving 49% combined yield for regioisomeric products. The electron-donating methoxy groups favor electrophilic attack at specific ring positions, contrasting with the electron-withdrawing chlorine in the target compound .
N-Benzyl-3,5-bis(trifluoromethyl)aniline
- Structure : Trifluoromethyl groups (strong electron-withdrawing) at 3 and 5 positions.
- Applications : Demonstrates 85% yield in enantioselective Michael reactions with nitroalkenes, attributed to the strong electron-withdrawing effect of CF₃ groups, which activate the aniline for nucleophilic additions .
- Key Difference : The CF₃ groups increase lipophilicity and metabolic stability compared to chlorine, making it more suitable for drug design.
Comparative Data Table
*Calculated based on atomic masses.
Steric and Solubility Considerations
- Benzyl Group Impact: The benzyl moiety in this compound enhances steric bulk compared to non-benzylated analogs (e.g., 2,5-dichloro-N-methylaniline HCl). This may slow reaction kinetics but improve solubility in toluene or dichloromethane .
- Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature deactivates the ring, directing reactions to specific positions, whereas methoxy groups activate the ring but require harsher conditions for substitution .
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